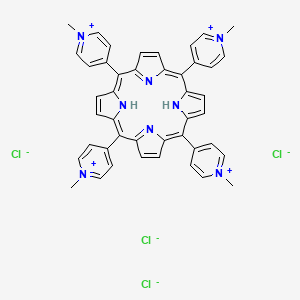
5,10,15,20-テトラキス(N-メチル-4-ピリジル)-21,23H-ポルフィリンテトラクロリド
説明
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is a synthetic porphyrin compound characterized by its four N-methyl-4-pyridyl groups attached to the porphyrin core. This compound is known for its unique chemical and physical properties, making it valuable in various scientific research applications.
科学的研究の応用
Chemistry: The compound is used as a precursor for the synthesis of metalloporphyrins, which are essential in catalysis and material science. Biology: It serves as a fluorescent probe for imaging and studying biological systems, particularly in DNA binding and cell viability assays. Medicine: The compound has shown potential as an antitumor agent due to its ability to bind to DNA and inhibit telomerase activity. Industry: It is used in the development of sensors and photodynamic therapy agents for medical and environmental applications.
作用機序
Target of Action
The primary target of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is DNA in cell cultures . The compound binds to DNA, which plays a crucial role in the regulation of gene expression and cellular function .
Mode of Action
The interaction of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride with its target DNA results in significant changes in cellular function . The compound’s interaction with DNA is studied using time-resolved and steady-state fluorescence spectroscopy .
Result of Action
The binding of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride to DNA in cell cultures can affect cell viability . The compound can still kill the cells via singlet-oxygen production even when encapsulated by nanoparticles to prevent direct contact with cells .
Action Environment
The action, efficacy, and stability of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride can be influenced by various environmental factors. For instance, the medium acidity and charge effects can impact the compound’s interaction with DNA . Furthermore, the compound’s electronic and spectroscopic properties can be affected by the environment, as studied in the framework of the density functional theory .
生化学分析
Biochemical Properties
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a crucial role in biochemical reactions, particularly in the context of photodynamic therapy. It acts as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species (ROS) such as singlet oxygen. These ROS can induce oxidative damage to cellular components, leading to cell death. The compound interacts with various enzymes, proteins, and other biomolecules, including DNA and RNA. Its binding to DNA can result in the stabilization of G-quadruplex structures, which are involved in the regulation of gene expression and telomere maintenance .
Cellular Effects
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride has been shown to exert significant effects on various types of cells and cellular processes. In cancer cells, it can induce apoptosis through the generation of ROS upon light activation. This compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it can disrupt redox homeostasis, leading to alterations in cellular signaling and metabolic pathways . Additionally, it has been observed to affect the expression of genes involved in oxidative stress response and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride involves its interaction with biomolecules and the generation of ROS. Upon light activation, the compound undergoes a photochemical reaction, producing singlet oxygen and other ROS. These reactive species can cause oxidative damage to cellular components, including lipids, proteins, and nucleic acids. The compound can also bind to DNA, stabilizing G-quadruplex structures and inhibiting telomerase activity, which is crucial for the unlimited proliferation of cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride can change over time. The compound’s stability and degradation are influenced by factors such as light exposure, temperature, and pH. Long-term studies have shown that the compound can maintain its photodynamic activity over extended periods, although some degradation may occur. In vitro and in vivo studies have demonstrated that the compound can induce long-term effects on cellular function, including sustained oxidative stress and apoptosis .
Dosage Effects in Animal Models
The effects of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride vary with different dosages in animal models. At low doses, the compound can effectively induce photodynamic therapy effects without significant toxicity. At high doses, it may cause adverse effects such as tissue damage and inflammation. Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy without causing toxicity .
Metabolic Pathways
5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is involved in various metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as superoxide dismutase and catalase, which are involved in the detoxification of ROS. It can also affect metabolic flux and metabolite levels, leading to alterations in cellular metabolism .
Transport and Distribution
Within cells and tissues, 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is transported and distributed through interactions with transporters and binding proteins. The compound can accumulate in specific cellular compartments, such as the mitochondria and nucleus, where it exerts its photodynamic effects. Its localization and accumulation are influenced by factors such as cellular uptake mechanisms and binding affinity to biomolecules .
Subcellular Localization
The subcellular localization of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride plays a critical role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its accumulation in the mitochondria can lead to mitochondrial dysfunction and apoptosis, while its presence in the nucleus can result in DNA damage and inhibition of gene expression .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride typically involves the condensation of pyrrole with an aldehyde in the presence of an acid catalyst. The reaction conditions include heating the mixture under reflux for several hours to ensure complete formation of the porphyrin ring.
Industrial Production Methods: In an industrial setting, the compound is produced using large-scale reactors with precise temperature and pressure control to optimize yield and purity. The process involves continuous monitoring and adjustments to maintain consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often resulting in the formation of metalloporphyrins when reacted with metal ions.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin derivatives.
Substitution: Substitution reactions at the pyridyl groups can introduce various functional groups, altering the compound's properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution.
Major Products Formed:
Metalloporphyrins from oxidation reactions.
Reduced porphyrin derivatives from reduction reactions.
Functionalized porphyrins from substitution reactions.
類似化合物との比較
5,10,15,20-Tetrakis(1-methyl-4-pyridinio)porphyrin tetra(p-toluenesulfonate) (TMPyP)
5,10,15,20-Tetrakis(1-methyl-4-pyridyl)porphine tetratosylate (TMPyP4 tosylate)
Uniqueness: 5,10,15,20-Tetrakis(N-methyl-4-pyridyl)-21,23H-porphyrin tetrachloride is unique in its ability to bind to G-quadruplexes and inhibit telomerase activity, making it a valuable tool in cancer research. Its fluorescence properties also make it suitable for imaging applications, distinguishing it from other porphyrin compounds.
特性
IUPAC Name |
5,10,15,20-tetrakis(1-methylpyridin-1-ium-4-yl)-21,23-dihydroporphyrin;tetrachloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H37N8.4ClH/c1-49-21-13-29(14-22-49)41-33-5-7-35(45-33)42(30-15-23-50(2)24-16-30)37-9-11-39(47-37)44(32-19-27-52(4)28-20-32)40-12-10-38(48-40)43(36-8-6-34(41)46-36)31-17-25-51(3)26-18-31;;;;/h5-28H,1-4H3,(H,45,46,47,48);4*1H/q+3;;;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAJDBICYDICFCM-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=[N+](C=C7)C)C8=CC=[N+](C=C8)C)C=C4)C9=CC=[N+](C=C9)C)N3.[Cl-].[Cl-].[Cl-].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H38Cl4N8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
820.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


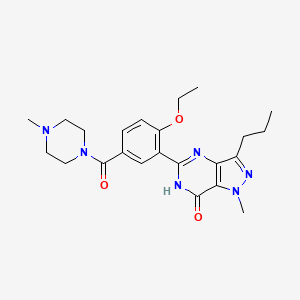



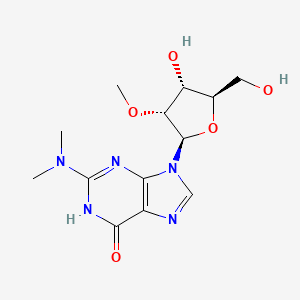
![2-(1,3-dioxo-1,3-dihydro-2H-inden-2-yliden)-2-[(2-pyridinylmethyl)amino]acetonitrile](/img/structure/B1530892.png)
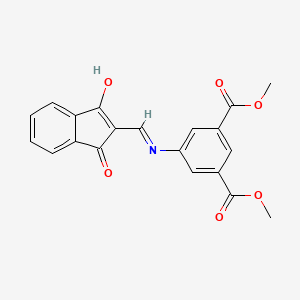
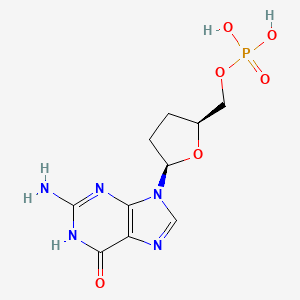
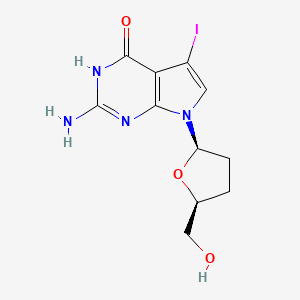
![4-(4-chlorobenzoyl)-N-[(methoxyimino)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B1530900.png)
![3-mercapto-5-phenyl[1,2,4]triazolo[4,3-{a}]pyrimidin-7(8{H})-one](/img/structure/B1530904.png)
![5,5-Dimethyl-2-{[4-(trifluoromethoxy)anilino]methylene}-1,3-cyclohexanedione](/img/structure/B1530905.png)

![N-[6-oxo-4-(trifluoromethyl)-1,6-dihydro-2-pyrimidinyl]thiourea](/img/structure/B1530910.png)
